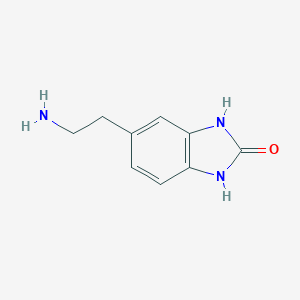

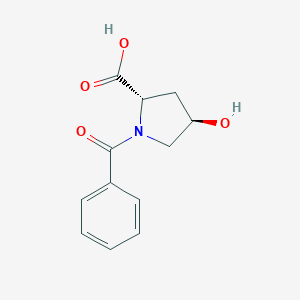

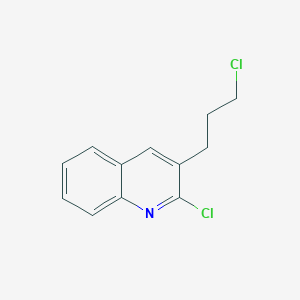

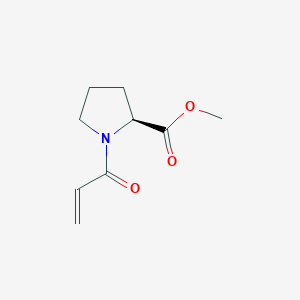

(3-(Thiophen-3-yl)phenyl)methanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3-(Thiophen-3-yl)phenyl)methanamine, also known as 3-thiophenylmethanamine, is a thiophene-based amine compound that has been studied for its potential applications in scientific research. This compound is an aromatic heterocyclic compound that contains a thiophene ring and an amine group. It is a versatile compound that can be used in a variety of reactions and has been studied for its biological activity, pharmacodynamics, and biochemical and physiological effects.

Applications De Recherche Scientifique

Pharmaceutical Applications

The thiophene nucleus is known to exhibit various biological activities, making compounds like (3-(Thiophen-3-yl)phenyl)methanamine valuable in pharmaceutical research. They can act as anti-inflammatory agents or serotonin antagonists, potentially aiding in the treatment of conditions such as Alzheimer’s disease .

Catalysis

Due to the ability of the sulfur atom in thiophene to coordinate with metal ions, these compounds are useful in catalysis. This property is essential for the production of metal-containing compounds and facilitates various chemical reactions .

Agrochemicals

Thiophene derivatives are utilized in the development of agrochemicals. Their unique properties can contribute to the synthesis of pesticides and herbicides, improving agricultural productivity .

Dyes and Polymers

In the chemical industry, thiophene compounds are integral in synthesizing dyes and polymers. Their structural versatility allows for the creation of a wide range of colorants and plastic materials .

Material Science

Thiophene derivatives like (3-(Thiophen-3-yl)phenyl)methanamine are used in material science, particularly in creating organic semiconductors, solar cells, and light-emitting diodes (LEDs). These applications are crucial for advancing technology in energy and electronics .

Corrosion Inhibitors

In industrial chemistry, thiophene derivatives serve as corrosion inhibitors, protecting materials from degradation. This application is vital for maintaining infrastructure and machinery .

Medicinal Chemistry

These compounds are indispensable in medicinal chemistry for creating combinatorial libraries and searching for lead molecules in drug discovery processes .

Academic Research

The diverse properties of thiophene compounds make them subjects of academic interest, where they are studied for their potential applications across various fields of science .

Propriétés

IUPAC Name |

(3-thiophen-3-ylphenyl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NS/c12-7-9-2-1-3-10(6-9)11-4-5-13-8-11/h1-6,8H,7,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBUXQFDNGWGBJH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CSC=C2)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10601300 |

Source

|

| Record name | 1-[3-(Thiophen-3-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10601300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(Thiophen-3-yl)phenyl)methanamine | |

CAS RN |

138139-99-8 |

Source

|

| Record name | 1-[3-(Thiophen-3-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10601300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

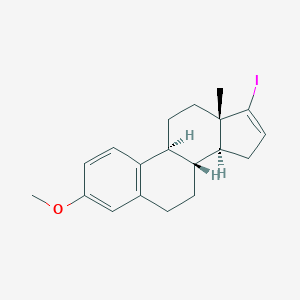

![(17beta)-3-Methoxy-17-[(oxan-2-yl)oxy]estra-1,3,5(10)-triene](/img/structure/B139275.png)